

High-Performance Liquid Chromatography (HPLC) for TCO-Tetrazine Analysis

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Compound of Interest		
Compound Name:	(R)-TCO-OH	
Cat. No.:	B3416591	Get Quote

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. In the context of the TCO-tetrazine reaction, it is used to resolve the starting materials (the TCO-functionalized molecule and the tetrazine) from the final conjugate (dihydropyridazine or its oxidized pyridazine form).[4][5]

The reaction can be monitored by observing the disappearance of the reactant peaks and the appearance of a new product peak in the chromatogram.[6] Quantification is achieved by integrating the peak areas, which correspond to the concentration of each species.[5] A significant advantage is the ability to couple HPLC with mass spectrometry (HPLC-MS), which provides mass information to confirm the identity of the product.[5]

Detailed Experimental Protocol: HPLC Analysis

This protocol outlines a general procedure for analyzing the reaction between a TCO-modified peptide and a tetrazine derivative.

- 1. Materials and Reagents:
- TCO-modified peptide
- Tetrazine derivative (e.g., methyltetrazine-NHS ester)
- Solvent for reaction: Phosphate-buffered saline (PBS), pH 7.4, or an organic solvent like DMSO/water mixture.[5][7]



- HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water
- HPLC Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN)
- HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- 2. Reaction Setup:
- Dissolve the TCO-modified peptide in the chosen reaction buffer to a known concentration (e.g., 50 nmol).[4]
- Dissolve the tetrazine derivative in a compatible solvent (like DMSO) and add it to the peptide solution, typically in a slight molar excess (e.g., 1.5-2 equivalents).[5]
- Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10 minutes to 1 hour).[4][8] For kinetic analysis, time points are taken at regular intervals.[5]
- 3. HPLC Instrumentation and Conditions:
- Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector, and optionally coupled to a Mass Spectrometer (MS).[4][5]
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20 μL
- Column Temperature: 25-40°C
- Detection Wavelengths:
 - Monitor the disappearance of the tetrazine at its characteristic wavelength (typically ~520 nm).[7][9]
 - Monitor the appearance of the product and the TCO-peptide at a lower wavelength, such as 254 nm, 280 nm, or ~308 nm.[4][9]
- Gradient Elution (Example):



Time (min)	% Mobile Phase A (Water/TFA)	% Mobile Phase B (ACN/TFA)
0	95	5
25	5	95
30	5	95
31	95	5

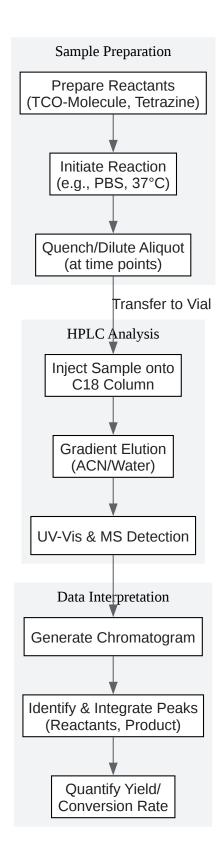
| 35 | 95 | 5 |

4. Data Analysis:

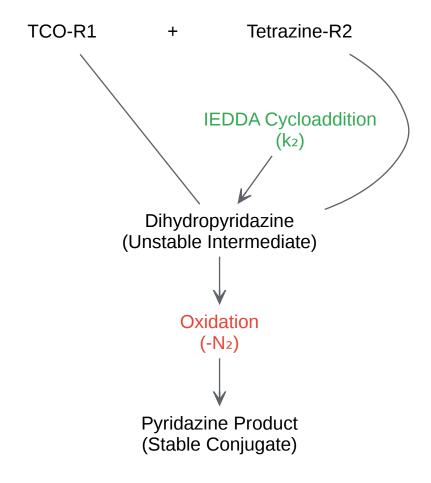
- Identify the peaks corresponding to the TCO-peptide, the tetrazine, and the reaction product based on their retention times.
- Confirm the identity of the product peak using HPLC-MS if available.[10]
- Calculate the reaction conversion or yield by comparing the integrated peak area of the product to the initial peak area of the limiting reactant.

Experimental Workflow for HPLC Analysis









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